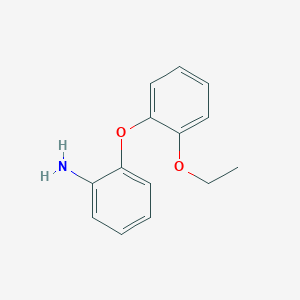

![molecular formula C15H10N4O4 B1328243 1-Oxo-2-[(pyrazin-2-ylcarbonyl)amino]-1,2-dihydroisoquinoline-4-carboxylic acid CAS No. 1119451-17-0](/img/structure/B1328243.png)

1-Oxo-2-[(pyrazin-2-ylcarbonyl)amino]-1,2-dihydroisoquinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

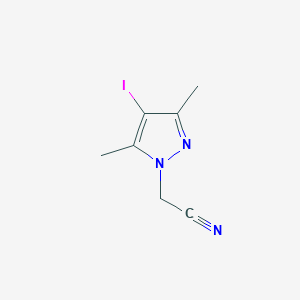

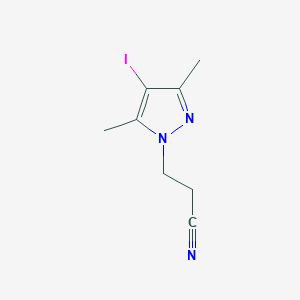

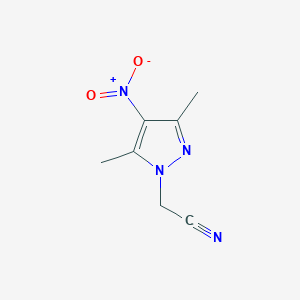

The compound 1-Oxo-2-[(pyrazin-2-ylcarbonyl)amino]-1,2-dihydroisoquinoline-4-carboxylic acid is a derivative of dihydroisoquinoline, which is a heterocyclic aromatic organic compound. This compound is characterized by the presence of a pyrazinylcarbonyl amino group attached to the dihydroisoquinoline moiety. The structure suggests potential biological activity, which could be explored for pharmaceutical applications.

Synthesis Analysis

The synthesis of related dihydroisoquinoline derivatives has been explored in various studies. For instance, the reaction of 4-aryl-5-aminopyrazoles with aromatic and heterocyclic aldehydes in strong acidic media can lead to the formation of pyrazolo[3,4-c]isoquinoline derivatives . This suggests that a similar synthetic approach could be employed for the synthesis of 1-Oxo-2-[(pyrazin-2-ylcarbonyl)amino]-1,2-dihydroisoquinoline-4-carboxylic acid, with appropriate modifications to incorporate the pyrazinylcarbonyl amino group.

Molecular Structure Analysis

The molecular structure of dihydroisoquinoline derivatives can be confirmed using techniques such as 1H NMR, mass spectroscopy, and X-ray crystallography . These methods provide detailed information about the arrangement of atoms within the molecule and can be used to verify the successful synthesis of the target compound.

Chemical Reactions Analysis

Dihydroisoquinoline derivatives can undergo various chemical reactions. For example, 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acids react with aminopyridines to form pyridylamides . Additionally, bromination reactions have been observed with similar compounds, where bromine can add to the quinolone ring . These reactions highlight the reactivity of the dihydroisoquinoline core and suggest that the compound may also undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydroisoquinoline derivatives can be studied using spectroscopic techniques and computational methods such as density functional theory (DFT) . These analyses can provide insights into the stability, reactivity, and potential interactions of the compound with biological targets. Hirshfeld surface analysis and molecular docking studies can further elucidate the potential binding patterns of these compounds with specific proteins, which is valuable for drug design .

Aplicaciones Científicas De Investigación

Antitubercular Properties

1-Oxo-2-[(pyrazin-2-ylcarbonyl)amino]-1,2-dihydroisoquinoline-4-carboxylic acid derivatives have been synthesized with potential applications as antitubercular agents. Ukrainets et al. (2009) found that these compounds are selectively brominated in the quinolone ring, which may enhance their antitubercular properties (Ukrainets, Grinevich, Tkach, Bevz, & Slobodzian, 2009).

Anticancer Activity

Research by Gaber et al. (2021) aimed at synthesizing new derivatives of 1-Oxo-2-[(pyrazin-2-ylcarbonyl)amino]-1,2-dihydroisoquinoline-4-carboxylic acid demonstrated significant anticancer activity against breast cancer MCF-7 cell line. These findings suggest potential applications of these compounds in cancer treatment (Gaber, Alsanie, Alhomrani, Alamri, El‐Deen, & Refat, 2021).

Biological Activity Studies

The in vitro biological activity of certain derivatives, as reported by Ziegler et al. (1988), further highlights the potential of these compounds in various therapeutic applications (Ziegler, Kuck, Harris, & Lin, 1988).

Synthesis and Chemical Properties

Deady and Rodemann (2001) investigated the reaction of homophthalic acid with analogs of 1-Oxo-2-[(pyrazin-2-ylcarbonyl)amino]-1,2-dihydroisoquinoline-4-carboxylic acid, providing insights into the chemical properties and potential synthesis pathways of these compounds (Deady & Rodemann, 2001).

Direcciones Futuras

Propiedades

IUPAC Name |

1-oxo-2-(pyrazine-2-carbonylamino)isoquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4O4/c20-13(12-7-16-5-6-17-12)18-19-8-11(15(22)23)9-3-1-2-4-10(9)14(19)21/h1-8H,(H,18,20)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWSJKJWNDZSLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN(C2=O)NC(=O)C3=NC=CN=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Oxo-2-[(pyrazin-2-ylcarbonyl)amino]-1,2-dihydroisoquinoline-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

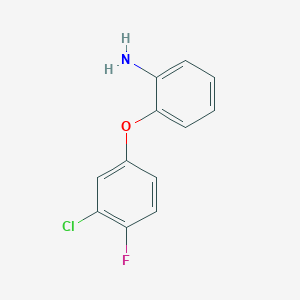

![N-(4'-Amino-3'-fluoro[1,1'-biphenyl]-4-yl)-N,N-dimethylamine](/img/structure/B1328166.png)

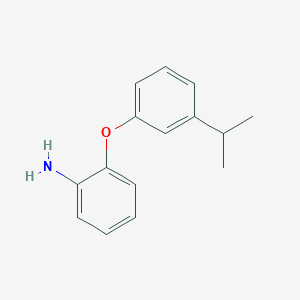

![2-[3-(Tert-butyl)phenoxy]aniline](/img/structure/B1328180.png)

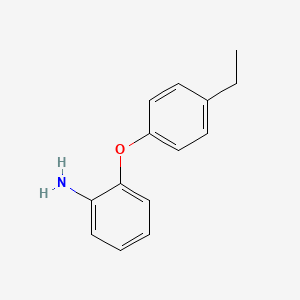

![2-[4-(Tert-butyl)phenoxy]aniline](/img/structure/B1328184.png)

![4-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-5-methylisoxazole-3-carboxylic acid](/img/structure/B1328195.png)

![4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid](/img/structure/B1328196.png)

![3-(3,4-dichlorobenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B1328199.png)

![5-[(5-methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1328206.png)